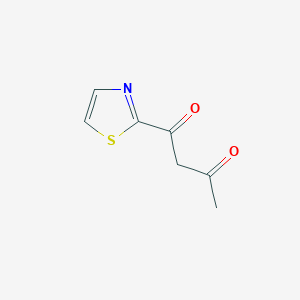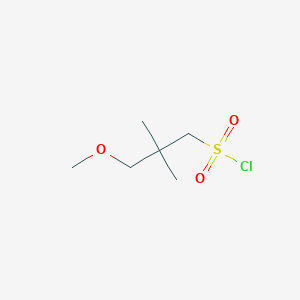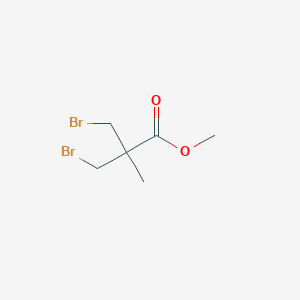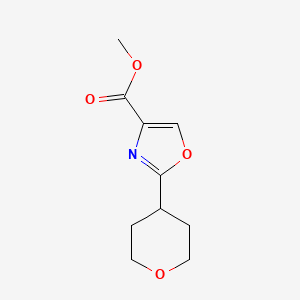
(2R)-2-(2,2,2-trifluoroethyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2,2,2-trifluoroethyl)oxirane: is a highly reactive organic compound characterized by a three-membered ring structure containing one oxygen atom. This compound is part of the epoxide family, known for their significant reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,2,2-trifluoroethyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of (2R)-2-(2,2,2-trifluoroethyl)ethene using a peracid, such as meta-chloroperoxybenzoic acid, under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes the use of catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: (2R)-2-(2,2,2-trifluoroethyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ring-opening reaction with nucleophiles such as amines, alcohols, and thiols.
Reduction: The reduction of the oxirane ring to form diols.
Oxidation: Further oxidation to form more complex oxygenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Often involves the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Formation of β-substituted alcohols, amines, or thiols.
Reduction: Formation of vicinal diols.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
Chemistry: (2R)-2-(2,2,2-trifluoroethyl)oxirane is used as an intermediate in the synthesis of various complex organic molecules. Its high reactivity makes it valuable in the development of new materials and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and the formation of biochemical intermediates. Its unique structure allows for the investigation of specific enzyme-substrate interactions.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In industrial applications, this compound is utilized in the production of epoxy resins, which are essential for creating strong adhesives, coatings, and composite materials.
作用機序
The mechanism of action of (2R)-2-(2,2,2-trifluoroethyl)oxirane involves its high reactivity due to the strained three-membered ring structure. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved include interactions with nucleophiles, resulting in the formation of various substituted products.
類似化合物との比較
- (2R)-2-(2-bromoethyl)oxirane
- (2R)-2-(1-methylethyl)oxirane
- (2R)-2-(2,3-dimethoxypropyl)oxirane
Uniqueness: (2R)-2-(2,2,2-trifluoroethyl)oxirane is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to other similar epoxides, allowing for a broader range of applications in synthetic chemistry and industrial processes.
特性
IUPAC Name |
(2R)-2-(2,2,2-trifluoroethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAGWVJHDZAMEZ-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)
![2-[(4-ethylcyclohexyl)oxy]ethan-1-amine](/img/structure/B6616853.png)

![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)



![[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride](/img/structure/B6616882.png)
![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)



